N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is a compound that features a thiophene ring substituted with dimethyl groups and a benzamide moiety with a methoxy group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes and environmentally sustainable strategies. For example, the use of bis(alkoxo)palladium complexes enables efficient C-H arylation of thiophenes . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K provide substituted thiophenes in good yields .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of a methoxybenzamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(4,5-dimethylthiophen-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H15NO2S/c1-9-8-13(18-10(9)2)15-14(16)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) |
InChI Key |
HWEMBMPVENCHDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
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